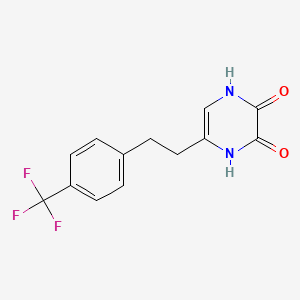

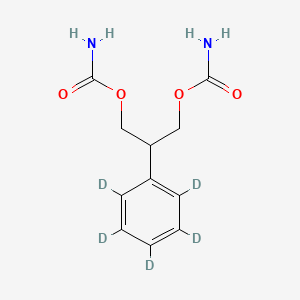

Felbamate-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Felbamate-d5 is a deuterated form of felbamate, an anticonvulsant drug used primarily in the treatment of epilepsy. The deuterium atoms in this compound replace the hydrogen atoms in the parent compound, felbamate, which can help in studying the pharmacokinetics and metabolic pathways of the drug. Felbamate itself is known for its efficacy in treating partial seizures and Lennox-Gastaut syndrome, a severe form of childhood epilepsy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Felbamate-d5 involves the incorporation of deuterium atoms into the felbamate molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.

Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the felbamate structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes:

Reaction Setup: Setting up the reaction with deuterated reagents under controlled conditions.

Purification: Purifying the product using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired level of deuteration.

Quality Control: Conducting rigorous quality control tests to confirm the purity and deuteration level of the final product

Chemical Reactions Analysis

Types of Reactions

Felbamate-d5, like its parent compound, undergoes various chemical reactions, including:

Oxidation: Felbamate can be oxidized to form various metabolites.

Reduction: Reduction reactions can also occur, although they are less common.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are possible due to the presence of reactive functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Solvents: Organic solvents such as methanol, ethanol, and acetonitrile are commonly used.

Major Products Formed

The major products formed from these reactions include various metabolites that can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .

Scientific Research Applications

Felbamate-d5 has several scientific research applications, including:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of felbamate.

Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways of felbamate.

Drug Interaction Studies: Used to investigate potential drug-drug interactions.

Neuroprotective Research: Explored for its potential neuroprotective properties in neurodegenerative diseases like Alzheimer’s and Parkinson’s

Mechanism of Action

Felbamate-d5 exerts its effects through multiple mechanisms:

NMDA Receptor Antagonism: It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, particularly at the glycine recognition site

GABA Modulation: It positively modulates gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission.

Sodium Channel Modulation: It can modulate sodium channels, blocking sustained repetitive firing.

Comparison with Similar Compounds

Felbamate-d5 can be compared with other anticonvulsant compounds such as:

Carbamazepine: Another anticonvulsant with a different mechanism of action, primarily affecting sodium channels.

Valproic Acid: A broad-spectrum anticonvulsant that affects multiple neurotransmitter systems.

Lamotrigine: Similar to felbamate, it modulates sodium channels but also has effects on glutamate release.

This compound is unique due to its dual action on NMDA and GABA receptors, which provides a broad spectrum of efficacy in treating various types of seizures .

Properties

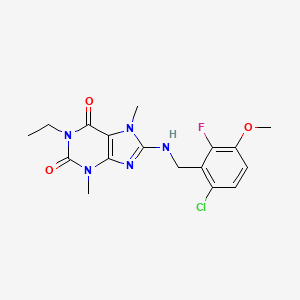

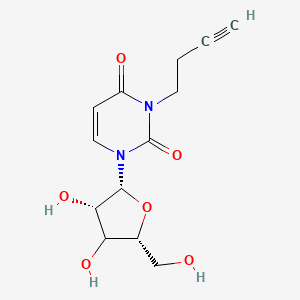

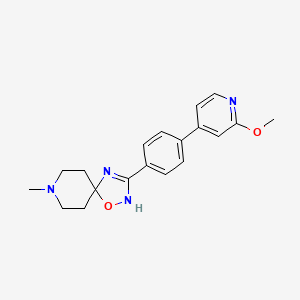

Molecular Formula |

C11H14N2O4 |

|---|---|

Molecular Weight |

243.27 g/mol |

IUPAC Name |

[3-carbamoyloxy-2-(2,3,4,5,6-pentadeuteriophenyl)propyl] carbamate |

InChI |

InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i1D,2D,3D,4D,5D |

InChI Key |

WKGXYQFOCVYPAC-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(COC(=O)N)COC(=O)N)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1',2',3',4',5'-13C5]Inosine](/img/structure/B15141119.png)

![2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine](/img/structure/B15141137.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141194.png)

![N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide](/img/structure/B15141201.png)